molecular formula C24H22N4O4 B1383394 2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 1397836-49-5

2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No. B1383394
M. Wt: 430.5 g/mol
InChI Key: TVFHUOPDJYFDTA-AFUMVMLFSA-N
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Description

This would typically include the IUPAC name of the compound, its molecular formula, and its structure. The structure would show the arrangement of atoms and bonds in the molecule.



Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions, reagents, and conditions used.



Molecular Structure Analysis

This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional structure of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including the reagents and conditions for each reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The chemical properties might include reactivity, acidity or basicity, and stability.


Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound is utilized in the study of crystal and molecular structures. For instance, a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was analyzed to understand its crystal and molecular structures, which were obtained as a side product in the synthesis of antitubercular agents. This highlights the compound's relevance in structural chemistry and drug development (Richter et al., 2023).

Pharmacological Profile

The compound's analogs have been studied for their pharmacological profiles. For instance, 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1H-benzimidazole-7-carboxylic acid (CV-11974) demonstrated significant angiotensin II antagonistic actions in both in vitro and in vivo assay systems. This suggests its potential application in cardiovascular disease treatment (Shibouta et al., 1993).

Synthesis and Biological Activity

The synthesis and biological activity of similar compounds, like benzimidazole-7-carboxylic acids, have been explored. These studies are crucial in the development of new pharmacological agents, particularly as angiotensin II receptor antagonists, which can have therapeutic applications in conditions like hypertension (Kubo et al., 1993).

Antihypertensive Effects

The antihypertensive effects of compounds structurally similar to 2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid have been extensively studied. These studies contribute to our understanding of how such compounds can be used in the treatment of hypertension (Inada et al., 1994).

Antioxidant and Antimicrobial Activities

The compound and its derivatives have been investigated for their antioxidant and antimicrobial activities. This research is significant in the field of drug discovery, particularly for treatments targeting oxidative stress-related diseases and microbial infections (Bassyouni et al., 2012).

Anti-Cancer Potential

Research on analogs of this compound has demonstrated potential anti-cancer effects, particularly against breast cancer. This is a significant area of research for the development of new chemotherapeutic agents (Karthikeyan et al., 2017).

Synthesis of High-Performance Polymers

The compound has applications in the synthesis of high-performance polymers. This is evident in studies where related compounds are used as monomers for polymer synthesis, indicating potential applications in material science and engineering (Zhang Qinglon, 2014).

Safety And Hazards

This would include information on the toxicity of the compound, any risks associated with handling or exposure, and appropriate safety precautions.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications of the compound.


I hope this general information is helpful. For specific information on your compound, I would recommend consulting the primary scientific literature or a database of chemical information. Please note that handling chemicals should always be done in accordance with safety regulations and under the supervision of a qualified professional.


properties

IUPAC Name

2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-2-32-24-26-21-9-5-8-20(23(29)30)22(21)28(24)15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-25-27-31/h3-14,27,31H,2,15H2,1H3,(H,29,30)/b25-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFHUOPDJYFDTA-AFUMVMLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C=N/NO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid
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2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid
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2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid
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2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid
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2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid
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2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid

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